molecular formula C21H29N5 B6446182 4-[4-(3-phenylpropyl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine CAS No. 2640960-08-1

4-[4-(3-phenylpropyl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine

Cat. No. B6446182
CAS RN: 2640960-08-1
M. Wt: 351.5 g/mol
InChI Key: JRDLQNFMVIKOEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(3-phenylpropyl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine, also known as 4-PPP, is a synthetic organic compound that has been used in a variety of scientific research applications. It is a member of the piperazine family, which is composed of compounds that contain two nitrogen atoms in a cyclic structure. 4-PPP has been studied for its therapeutic potential, as well as its biochemical and physiological effects.

Scientific Research Applications

4-[4-(3-phenylpropyl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine has been studied for its potential therapeutic applications, as well as its biochemical and physiological effects. It has been studied in a variety of research applications, including cancer research, neurodegenerative disease research, and cardiovascular disease research. In addition, it has been studied for its potential to act as an anti-inflammatory agent, as well as its ability to modulate the activity of certain receptors in the brain.

Advantages and Limitations for Lab Experiments

4-[4-(3-phenylpropyl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is relatively stable in aqueous solutions. In addition, it has been found to possess a variety of biochemical and physiological effects, which makes it useful for studying the effects of certain drugs or compounds. However, its potential therapeutic effects have not been fully explored, and its mechanism of action is still not fully understood.

Future Directions

There are a variety of potential future directions for 4-[4-(3-phenylpropyl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine. One potential direction is to further explore its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases. In addition, further research could be conducted to better understand its mechanism of action and to explore its potential interactions with other compounds. Another potential direction is to explore its potential to act as an anti-inflammatory agent, as well as its potential to modulate the activity of certain receptors in the brain. Finally, further research could be conducted to explore its potential to interact with certain enzymes, such as cyclooxygenase, and inhibit their activity.

Synthesis Methods

4-[4-(3-phenylpropyl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine can be synthesized using a variety of methods. One method involves the reaction of a pyrrolidine derivative and a piperazine derivative in the presence of a base, such as sodium hydroxide. The pyrrolidine derivative is typically a 3-phenylpropylpiperazine, while the piperazine derivative is typically a 2-pyrrolidin-1-ylpyrimidine. The reaction is typically carried out at a temperature of 100-150°C, and the product is a white crystalline solid.

properties

IUPAC Name

4-[4-(3-phenylpropyl)piperazin-1-yl]-2-pyrrolidin-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5/c1-2-7-19(8-3-1)9-6-12-24-15-17-25(18-16-24)20-10-11-22-21(23-20)26-13-4-5-14-26/h1-3,7-8,10-11H,4-6,9,12-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRDLQNFMVIKOEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=CC(=N2)N3CCN(CC3)CCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(3-Phenylpropyl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine

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